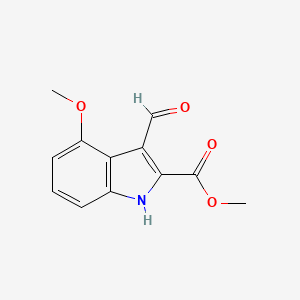

methyl 3-formyl-4-methoxy-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-formyl-4-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-9-5-3-4-8-10(9)7(6-14)11(13-8)12(15)17-2/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGKXDNTVDZYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=C(N2)C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358643 | |

| Record name | methyl 3-formyl-4-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858747-09-8 | |

| Record name | methyl 3-formyl-4-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of Indole-2-Carboxylic Acid

- Procedure: The starting material, 4-methoxy-1H-indole-2-carboxylic acid, is suspended in methanol or ethanol. Concentrated sulfuric acid is added as a catalyst, and the mixture is refluxed for approximately 24 hours.

- Workup: After cooling, the reaction mixture is neutralized slowly with aqueous sodium carbonate solution, followed by extraction with ethyl acetate. The organic phase is washed, dried, and concentrated under reduced pressure.

- Outcome: This yields methyl 4-methoxy-1H-indole-2-carboxylate as a crude product, which can be purified by recrystallization or used directly in the next step.

Formylation at the 3-Position

- Reagents: Dimethylformamide (DMF) and phosphoryl chloride (POCl3) are used to generate the Vilsmeier-Haack reagent in situ.

- Procedure: DMF is cooled to 0 °C, and POCl3 is added dropwise. The methyl ester from step 2.1 is then added slowly to this mixture at 0 °C. The reaction is stirred at room temperature and then heated to 60 °C for several hours (typically 4–5 hours).

- Workup: The reaction mixture is poured into ice water and basified to pH 8 with aqueous sodium carbonate, causing precipitation of the formylated product.

- Outcome: Methyl 3-formyl-4-methoxy-1H-indole-2-carboxylate is obtained as a solid after filtration and drying.

Optional N-Alkylation (If Required)

- Reagents: Sodium hydride (NaH) and alkyl halides (e.g., methyl iodide, ethyl iodide, benzyl bromide).

- Procedure: The formylated indole ester is treated with NaH in DMF to deprotonate the indole nitrogen, followed by addition of the alkyl halide. The mixture is stirred at room temperature for several hours.

- Workup: The reaction is quenched with saturated ammonium chloride solution, extracted with dichloromethane, washed, dried, and concentrated.

- Outcome: This step yields N-alkylated derivatives of this compound, which may be used for further functionalization.

Reaction Conditions Summary Table

| Step | Reagents & Conditions | Time | Temperature | Atmosphere | Notes |

|---|---|---|---|---|---|

| Esterification | Methanol, conc. H2SO4 | 24 hours | Reflux (~65°C) | Inert preferred | Acid-catalyzed esterification |

| Formylation (Vilsmeier) | DMF, POCl3 | 4–5 hours | 0 °C to 60 °C | Inert | Generates 3-formyl group |

| N-Alkylation (optional) | NaH, alkyl halide (MeI, EtI, BnBr) | 4 hours | Room temperature | Inert | For N-substituted derivatives |

| Workup & Purification | Na2CO3 neutralization, extraction, filtration, drying | Variable | Ambient | Ambient | Standard organic workup procedures |

Research Findings and Optimization Notes

- The esterification step is critical for activating the carboxylic acid group and facilitating subsequent electrophilic substitution.

- The Vilsmeier-Haack formylation is highly regioselective for the 3-position of the indole ring due to electronic and steric factors.

- Maintaining low temperature during the addition of POCl3 to DMF is essential to control the formation of the reactive intermediate and avoid side reactions.

- The reaction mixture basification to pH 8 ensures precipitation of the formylated product with minimal decomposition.

- Use of inert atmosphere (nitrogen or argon) during sensitive steps improves yield and purity by preventing oxidation or hydrolysis.

- N-alkylation using sodium hydride requires careful handling due to its strong basicity and reactivity with moisture.

Representative Example from Literature

| Compound | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| This compound | ~70-78 | 199–201 | Preti et al., 2018 |

Alternative Synthetic Approaches

- Some studies report the use of lithiation of N-methylindole followed by reaction with electrophiles such as γ-butyrolactone and subsequent oxidation to introduce the formyl group, but these are less common for this specific methoxy-substituted derivative.

- Other methods involve multi-step syntheses starting from substituted anilines via Japp-Klingemann azo-ester intermediates, but these are more complex and less direct.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) at position 3 undergoes oxidation to a carboxylic acid (-COOH) under strong oxidizing conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ (acidic, aqueous) | Methyl 3-carboxy-4-methoxy-1H-indole-2-carboxylate | 75–85% | |

| CrO₂Cl₂ (chromyl chloride) | Methyl 3-carboxy-4-methoxy-1H-indole-2-carboxylate | 68% |

Mechanistic Insight : Oxidation proceeds via radical intermediates, with the formyl group’s α-carbon becoming electrophilic. The methoxy group at position 4 stabilizes intermediates through resonance, enhancing reaction efficiency .

Reduction Reactions

The formyl group is reduced to a hydroxymethyl (-CH₂OH) group under standard reducing conditions.

Selectivity : LiAlH₄ may partially reduce the ester group if present in excess, necessitating controlled stoichiometry.

Electrophilic Aromatic Substitution

The methoxy group at position 4 activates the indole ring for electrophilic substitution, directing incoming electrophiles to positions 5 or 6.

Regioselectivity : The 4-methoxy group strongly activates the para (C5) and ortho (C6) positions via electron-donating resonance effects . Steric hindrance from the formyl group at C3 favors substitution at C5.

Nucleophilic Substitution

The methoxy group can undergo nucleophilic displacement under harsh conditions.

Limitation : Demethylation of the 4-methoxy group requires strong Lewis acids like BBr₃ due to the resonance stabilization of the methoxy group .

Condensation Reactions

The formyl group participates in condensation with amines to form Schiff bases.

Mechanism : The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration .

Scientific Research Applications

Scientific Research Applications

Methyl 3-formyl-4-methoxy-1H-indole-2-carboxylate is extensively studied for its biological activities and potential therapeutic applications.

Antimicrobial Activity

Research has demonstrated that indole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicates that modifications in the indole structure can enhance antimicrobial efficacy .

| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity |

|---|---|---|---|

| Compound 8 | 0.004–0.03 | 0.008–0.06 | Excellent |

| Compound 12 | 0.011 | - | Good against E. coli |

| Compound 11 | 0.015 | - | Good against B. cereus |

Anticancer Potential

This compound has been investigated for its anticancer properties. Indole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways .

Medicinal Applications

The compound is being explored for various therapeutic properties:

- Antiviral : Some studies suggest potential activity against viral infections.

- Anti-inflammatory : The anti-inflammatory effects of indoles are well-documented, making this compound a candidate for further exploration in inflammatory diseases.

Industrial Applications

In addition to its medicinal uses, this compound finds applications in:

- Dyes and Pigments : Its unique chemical structure allows it to be used in the synthesis of dyes.

- Specialty Chemicals : The compound serves as an intermediate in the production of various specialty chemicals utilized in different industries.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives of methyl indole carboxylates against multiple bacterial strains, revealing that certain modifications significantly enhanced their potency compared to standard antibiotics like ampicillin .

Case Study 2: Anticancer Activity

Another research project focused on the anticancer properties of various indole derivatives, including this compound, demonstrating its ability to inhibit tumor growth in vitro and in vivo models .

Mechanism of Action

The mechanism of action of methyl 3-formyl-4-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity . The exact molecular targets and pathways depend on the specific biological context and the structure of the derivative.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between methyl 3-formyl-4-methoxy-1H-indole-2-carboxylate and related indole derivatives:

Key Observations:

Substituent Positional Effects: The position of the methoxy group (4-, 5-, or 6-) significantly influences electronic and steric properties. For example, the 4-methoxy group in the target compound may enhance intramolecular hydrogen bonding, affecting crystallinity . The 3-formyl group is critical for forming Schiff bases or participating in cyclocondensation reactions, as seen in derivatives like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid .

Ester Group Variations :

- Methyl vs. ethyl esters at position 2 impact solubility and metabolic stability. Methyl esters (e.g., target compound) are generally more lipophilic than ethyl esters, influencing bioavailability .

Synthetic Accessibility :

- The target compound and its analogs are synthesized via Vilsmeier-Haack formylation or direct esterification. Ethyl esters (e.g., Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate) require phosphorus oxychloride in DMF for formylation, whereas methyl esters may involve milder conditions .

Biological Relevance :

- Compounds with a 3-formyl group exhibit enhanced bioactivity due to their ability to form covalent adducts with biological nucleophiles. For instance, derivatives of the target compound show promise in anticancer research .

Biological Activity

Methyl 3-formyl-4-methoxy-1H-indole-2-carboxylate is a compound belonging to the indole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₁N₁O₄

- Molecular Weight : 233.23 g/mol

- Structural Features : The compound features a methoxy group at position 4, a formyl group at position 3, and a carboxylate moiety at position 2 of the indole ring. These functional groups contribute to its unique chemical reactivity and biological activity.

This compound exhibits its biological activity through several mechanisms:

- Receptor Interaction : Similar to many indole derivatives, it is believed to interact with multiple receptors in the body, influencing various cellular processes.

- Biochemical Pathways : The compound affects several biochemical pathways, exhibiting activities such as:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

Anticancer Activity

Research has demonstrated that this compound shows significant anticancer properties. A study evaluated its effects on various cancer cell lines, revealing the following findings:

- Cell Proliferation Inhibition : The compound inhibited growth in MDA-MB-231 (breast cancer) cells at concentrations as low as 1 μM.

- Apoptosis Induction : Flow cytometry analysis indicated enhanced caspase-3 activity, suggesting that the compound induces apoptosis in cancer cells .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

- Inhibition of Microbial Growth : Studies showed effective inhibition of bacterial strains at low concentrations, indicating potential as a novel antimicrobial agent.

- Mechanism of Action : Investigations revealed that it disrupts bacterial cell walls and inhibits fungal enzymes, providing insights into its effectiveness against infections .

Case Study 1: Anticancer Efficacy

In a specific study focusing on breast cancer cells (MDA-MB-231), this compound was tested for its ability to induce apoptosis. Results indicated:

- Significant reduction in cell viability.

- Enhanced expression of pro-apoptotic factors.

Case Study 2: Antimicrobial Properties

A separate investigation assessed the antimicrobial properties against common bacterial strains. Key findings included:

- Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 3-formyl-4-methoxy-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylate derivatives. For example, refluxing with acetic acid (AcOH) and sodium acetate (1.0–2.0 equiv) for 2.5–5 hours under controlled conditions can yield analogous indole-carboxylic acid derivatives . Optimizing stoichiometry (e.g., 1.1 equiv of the formyl precursor) and reaction time (3–5 hours) minimizes side products like over-formylation or ester hydrolysis .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- HPLC : To assess purity (>97% as per similar indole derivatives ).

- 1H/13C NMR : Key signals include the formyl proton (δ ~10 ppm) and methoxy group (δ ~3.8–4.0 ppm). Confirm integration ratios match expected protons .

- X-ray crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve planar indole ring geometry and hydrogen-bonding networks .

Q. What solvent systems are effective for recrystallizing this compound to obtain X-ray-quality crystals?

- Methodological Answer : Recrystallization from acetic acid or methanol-acetic acid mixtures is recommended, as demonstrated for structurally related indole derivatives. Acetic acid promotes slow crystal growth, reducing disorder in the formyl group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the formyl group in further functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the formyl group on the indole ring. Optimize geometries using Gaussian or similar software, and compare frontier molecular orbitals (HOMO/LUMO) with experimental reaction outcomes (e.g., nucleophilic attack at the formyl carbon) . Validate predictions via kinetic studies or substituent-directed reactivity assays .

Q. When crystallographic data shows disorder in the formyl group, how can researchers resolve this?

- Methodological Answer : Use SHELXL’s PART and ISOR commands to model disorder. Apply constraints to maintain chemically reasonable geometries and refine occupancy ratios. High-resolution data (≤ 0.8 Å) and low-temperature measurements (e.g., 100 K) reduce thermal motion artifacts .

Q. How should researchers reconcile conflicting NMR and X-ray data for this compound?

- Methodological Answer : Cross-validate using:

- Dynamic NMR : Detect conformational exchange in solution (e.g., hindered rotation of the methoxy group).

- SC-XRD (Single-Crystal X-ray Diffraction) : Confirm solid-state conformation and hydrogen-bonding patterns. Discrepancies may arise from solvent interactions or dynamic effects absent in the crystal lattice .

Q. What strategies mitigate side reactions during formyl group functionalization (e.g., aldol condensation)?

- Methodological Answer :

- Protection-Deprotection : Temporarily protect the formyl group as a thioacetal or oxime before introducing electrophilic reagents.

- Low-Temperature Reactions : Conduct reactions at 0–5°C to suppress undesired polymerization or aldol adducts .

Q. How do electron-withdrawing substituents (e.g., formyl, methoxy) influence regioselectivity in electrophilic substitution?

- Methodological Answer : The formyl group directs electrophiles to the indole C5 position via resonance withdrawal, while the methoxy group at C4 exerts an ortho/para-directing effect. Competitive directing can be quantified using Hammett σ constants or kinetic isotopic labeling .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.